2-Phthalimidomethyl-benzonitrile
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Overview
Description
2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile is an organic compound characterized by the presence of an isoindoline-1,3-dione moiety attached to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as silica-supported niobium complex (SiO2-tpy-Nb) in a solvent mixture of isopropanol and water at reflux conditions . Another method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as the solvent .
Industrial Production Methods
Industrial production of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and solvent recycling to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The isoindoline-1,3-dione moiety can interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core structure and exhibit similar reactivity and applications.
Phthalimide derivatives: Structurally related compounds with similar chemical properties and uses in organic synthesis and pharmaceuticals.
Uniqueness
2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile is unique due to the presence of both the isoindoline-1,3-dione and benzonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H10N2O2 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H10N2O2/c17-9-11-5-1-2-6-12(11)10-18-15(19)13-7-3-4-8-14(13)16(18)20/h1-8H,10H2 |
InChI Key |
WNDRLQVACLZPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C#N |
Origin of Product |
United States |
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